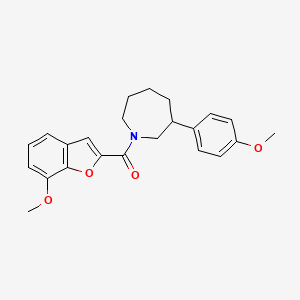

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that features a benzofuran ring and an azepane ring, both of which are substituted with methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Formation of the Azepane Ring: The azepane ring can be synthesized via a ring-closing reaction of a linear precursor, often involving a nucleophilic substitution or a reductive amination step.

Coupling of the Two Rings: The final step involves coupling the benzofuran and azepane rings through a carbonylation reaction, often using reagents such as phosgene or carbon monoxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methoxy groups on the benzofuran and azepane rings can undergo oxidation to form corresponding hydroxyl or carbonyl derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity due to its structural similarity to other bioactive benzofuran and azepane derivatives. It could potentially be investigated for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its dual-ring structure might interact with multiple biological targets, making it a candidate for multi-target drug design.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy groups could enhance its binding affinity to certain targets, while the benzofuran and azepane rings could provide structural stability and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and 2-phenylbenzofuran share the benzofuran core but differ in their substituents.

Azepane Derivatives: Compounds such as 3-(4-methoxyphenyl)azepane and 1-benzylazepane share the azepane ring but have different substituents.

Uniqueness

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to the combination of both benzofuran and azepane rings in a single molecule, each substituted with methoxy groups. This dual-ring structure is not commonly found in other compounds, making it a distinctive candidate for various applications in research and industry.

Actividad Biológica

The compound (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

- Benzofuran moiety : This component is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Azepan ring : This six-membered nitrogen-containing ring contributes to the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer effects

- Anti-inflammatory properties

- Neuroprotective effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a related compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. The study revealed that BMBF suppressed cell proliferation and migration by modulating key proteins associated with epithelial-mesenchymal transition (EMT) and metastasis, such as E-cadherin and vimentin .

Case Study: BMBF in HCC Cells

In vitro experiments using the Huh7 cell line (a model for HCC with a mutated p53 gene) showed that:

- Cell Viability : BMBF reduced cell viability with an IC50 value of 38.15 μM after 48 hours.

- Motility Inhibition : The scratch motility assay indicated a significant reduction in wound closure rates, suggesting impaired cell migration.

| Concentration (μM) | Viability (%) | Wound Closure (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 90 | 85 |

| 10 | 75 | 70 |

| 20 | 60 | 50 |

| 40 | 45 | 30 |

The mechanisms through which this compound exerts its biological effects may involve:

- Modulation of Signaling Pathways : The compound may inhibit pathways associated with cancer progression, such as the FAK/AKT signaling cascade.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic pathways in cancer cells.

Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus potentially serving as therapeutic agents for inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Propiedades

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-26-19-11-9-16(10-12-19)18-6-3-4-13-24(15-18)23(25)21-14-17-7-5-8-20(27-2)22(17)28-21/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRJLISXZZHWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.